molecular formula C10H9ClS2 B14637903 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine CAS No. 54079-84-4

5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine

Cat. No.: B14637903
CAS No.: 54079-84-4
M. Wt: 228.8 g/mol
InChI Key: RWZRUYOOWQWBSC-UHFFFAOYSA-N
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Description

5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine is an organic compound that belongs to the class of heterocyclic compounds known as dithiines. These compounds are characterized by a six-membered ring containing two sulfur atoms. The presence of a chlorine atom and a phenyl group in its structure makes this compound a unique and interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine typically involves the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one. This process can be carried out using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is usually conducted under controlled conditions to ensure the selective formation of the desired chlorinated product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore for developing new drugs.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine stands out due to its unique combination of a chlorine atom and a phenyl group within the dithiine ring

Properties

CAS No.

54079-84-4

Molecular Formula

C10H9ClS2

Molecular Weight

228.8 g/mol

IUPAC Name

5-chloro-6-phenyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C10H9ClS2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

RWZRUYOOWQWBSC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(S1)C2=CC=CC=C2)Cl

Origin of Product

United States

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